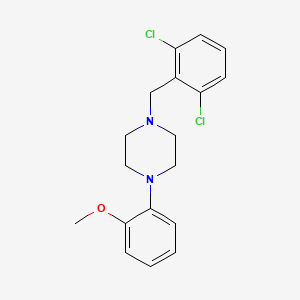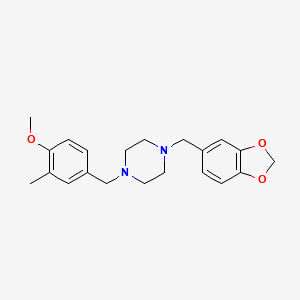![molecular formula C25H25N3O4 B3742624 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3742624.png)
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Descripción general
Descripción
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screen for inhibitors of the NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). MLN4924 has been shown to selectively inhibit NAE activity, leading to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This mechanism of action has been implicated in the regulation of cell cycle progression, DNA replication, and DNA damage response pathways, making MLN4924 a promising candidate for cancer therapy.
Mecanismo De Acción
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide exerts its anti-cancer effects by selectively inhibiting the NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the targeted degradation of intracellular proteins, and plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA damage response pathways. NAE is responsible for activating the small ubiquitin-like modifier NEDD8, which in turn conjugates with cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of a wide range of intracellular proteins. By selectively inhibiting NAE activity, this compound leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the CRL E3 ubiquitin ligase complex. This results in the targeted degradation of specific intracellular proteins, including those that are critical for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3. This leads to the cleavage of various intracellular proteins, including PARP and lamin A/C, resulting in apoptotic cell death. In addition, this compound has been shown to induce DNA damage and inhibit DNA replication, which can lead to cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide is its broad-spectrum activity against a wide range of cancer types. In addition, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. In addition, this compound may have off-target effects on other proteins in the ubiquitin-proteasome system, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as chemotherapy or targeted therapies. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this therapy.
Aplicaciones Científicas De Investigación
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, breast, prostate, lung, and colon cancers. In addition, this compound has been shown to inhibit tumor growth in xenograft models of several different cancer types. These findings suggest that this compound may have broad-spectrum activity against a wide range of cancer types.
Propiedades
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-14-18(10-13-22(16)28(31)32)24(30)27-21-7-5-6-20(15-21)26-23(29)17-8-11-19(12-9-17)25(2,3)4/h5-15H,1-4H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCPBYMMMYHXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{4-[4-(diethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3742549.png)
![1-(2-ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3742559.png)


![4-[(3-{[(4-bromophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3742580.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diisonicotinamide](/img/structure/B3742593.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3742594.png)
![4-bromo-N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742600.png)
![4-bromo-N-{3-[(4-bromophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742606.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)

![ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3742645.png)
